N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13530546
InChI: InChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3/t9-/m1/s1
SMILES: CC(=O)N(C)C1CCN(C1)CCO
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol

N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide

CAS No.:

Cat. No.: VC13530546

Molecular Formula: C9H18N2O2

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide -

Specification

Molecular Formula C9H18N2O2
Molecular Weight 186.25 g/mol
IUPAC Name N-[(3R)-1-(2-hydroxyethyl)pyrrolidin-3-yl]-N-methylacetamide
Standard InChI InChI=1S/C9H18N2O2/c1-8(13)10(2)9-3-4-11(7-9)5-6-12/h9,12H,3-7H2,1-2H3/t9-/m1/s1
Standard InChI Key VFNZOHATZVRZIK-SECBINFHSA-N
Isomeric SMILES CC(=O)N(C)[C@@H]1CCN(C1)CCO
SMILES CC(=O)N(C)C1CCN(C1)CCO
Canonical SMILES CC(=O)N(C)C1CCN(C1)CCO

Introduction

N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide is a complex organic compound featuring a pyrrolidine ring, a hydroxylated ethyl substituent, and an N-methyl group. This compound is of interest in scientific research due to its unique chemical structure and potential biological activities. The molecular formula of this compound is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol .

Synthesis Methods

The synthesis of N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide typically involves the reaction of pyrrolidine derivatives with acetic anhydride or acetyl chloride under controlled conditions. The choice of method depends on the desired scale of production and purity requirements.

Biological Activities and Potential Applications

Research indicates that compounds with similar structures to N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide may exhibit notable biological activities. They have been studied for their potential role in modulating enzyme interactions and influencing metabolic pathways. These compounds may act as inhibitors or activators of specific receptors, affecting neurotransmitter release and uptake, which is crucial in neurological studies.

Comparison with Related Compounds

Other compounds with similar pyrrolidine structures, such as N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamide and N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, also show potential in biological applications. These compounds differ primarily in their N-substituents, which can affect their solubility and interactions with biological targets.

CompoundN-SubstituentMolecular Weight (g/mol)
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamideMethyl186.25
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-ethyl-acetamideEthyl172.22
N-[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-N-isopropyl-acetamideIsopropyl214.30

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